molecular formula C12H18O2 B045787 1-Adamantaneacetic acid CAS No. 4942-47-6

1-Adamantaneacetic acid

Cat. No.: B045787
CAS No.: 4942-47-6
M. Wt: 194.27 g/mol
InChI Key: AOTQGWFNFTVXNQ-UHFFFAOYSA-N
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Description

1-Adamantaneacetic acid, also known as tricyclo[3.3.1.1(3,7)]decane-1-acetic acid, is a derivative of adamantane. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by its white to off-white crystalline powder form .

Mechanism of Action

Target of Action

The primary target of 1-Adamantaneacetic acid is chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in bacteria.

Mode of Action

This compound acts as an inhibitor of chorismate mutase-prephenate dehydrogenase . By binding to this enzyme, it prevents the conversion of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids.

Biochemical Pathways

The inhibition of chorismate mutase-prephenate dehydrogenase by this compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria . This disruption can lead to a decrease in the production of these essential amino acids, affecting protein synthesis and bacterial growth.

Result of Action

The inhibition of chorismate mutase-prephenate dehydrogenase by this compound leads to a decrease in the production of aromatic amino acids in bacteria . This can affect protein synthesis and bacterial growth, potentially leading to bacteriostatic or bactericidal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantaneacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl 2-(1-adamantyl)acetate with sodium bicarbonate. The reaction proceeds as follows :

  • Dissolve methyl 2-(1-adamantyl)acetate in a suitable solvent.
  • Add sodium bicarbonate to the solution.
  • Heat the mixture to promote the reaction.
  • Isolate the product by filtration and recrystallization.

Another method involves the hydrolysis of 1-adamantaneacetonitrile to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Adamantaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield adamantane-1,2-dicarboxylic acid, while reduction can produce 1-adamantylmethanol .

Comparison with Similar Compounds

1-Adamantaneacetic acid can be compared with other adamantane derivatives, such as:

    1-Adamantanecarboxylic acid: Similar in structure but with a carboxylic acid group directly attached to the adamantane ring.

    1-Adamantanemethanol: Contains a hydroxyl group instead of a carboxylic acid group.

    1-Adamantanemethylamine: Features an amine group in place of the carboxylic acid.

Uniqueness

This compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to inhibit specific bacterial enzymes and its use as an acylating agent in organic synthesis highlight its versatility and importance in various fields .

Properties

IUPAC Name

2-(1-adamantyl)acetic acid
Source PubChem
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InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID90197791
Record name Tricyclo(3.3.1.13,7)dec-1-ylacetic acid
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 1-Adamantaneacetic acid
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CAS No.

4942-47-6
Record name 1-Adamantaneacetic acid
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Record name Tricyclo(3.3.1.13,7)dec-1-ylacetic acid
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Record name 1-Adamantaneacetic acid
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Record name Tricyclo[3.3.1.13,7]dec-1-ylacetic acid
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Synthesis routes and methods

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
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Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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